![molecular formula C11H13ClN2 B1378813 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride CAS No. 1461705-73-6](/img/structure/B1378813.png)
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is known for its applications in various scientific research fields, particularly in chemistry and biology. This compound is characterized by the presence of a cyclopropylamino group attached to a benzonitrile moiety, which is further stabilized by the addition of hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzonitrile with formaldehyde and cyclopropylamine to form the intermediate 4-[(Cyclopropylamino)methyl]benzonitrile.
Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
4-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of a cyclopropylamino group.
4-(Ethylamino)benzonitrile: Contains an ethylamino group, differing in the alkyl chain length.
Uniqueness
4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where the cyclopropyl group plays a crucial role in the compound’s activity.
特性
IUPAC Name |
4-[(cyclopropylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHRLKXDFMSGRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
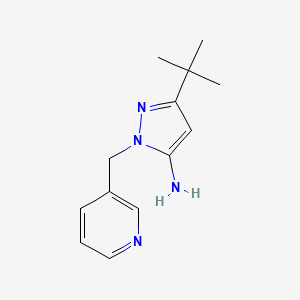

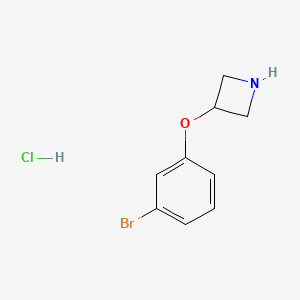
![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

amine hydrochloride](/img/structure/B1378739.png)


![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
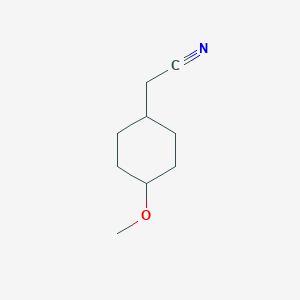
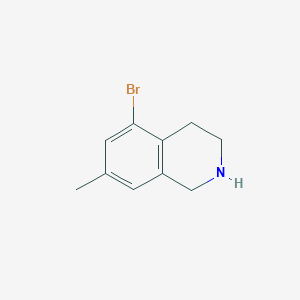
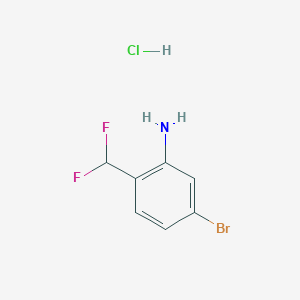
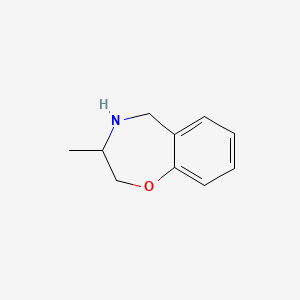
![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
